molecular formula C10H8ClNO B1407671 1-Methyl-1H-indole-5-carbonyl chloride CAS No. 949899-71-2

1-Methyl-1H-indole-5-carbonyl chloride

Cat. No.: B1407671
CAS No.: 949899-71-2
M. Wt: 193.63 g/mol
InChI Key: PEFVZDZPYGMCPJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-carbonyl chloride: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-5-carbonyl chloride typically involves the chlorination of 1H-Indole-5-carboxylic acid, 1-methyl-. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-5-carbonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

  • 1H-Indole-3-carbonyl chloride, 1-methyl-
  • 1H-Indole-5-carboxaldehyde, 1-methyl-
  • 1H-Indole-3-carboxaldehyde, 1-methyl-

Comparison: 1-Methyl-1H-indole-5-carbonyl chloride is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different reactivity towards nucleophiles and varying biological effects .

Biological Activity

1-Methyl-1H-indole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its ability to form covalent bonds with nucleophilic sites in biological molecules, has been explored for its potential applications in drug development, particularly in the synthesis of biologically active compounds.

The primary mechanism of action for this compound involves its reactivity as an acylating agent. The carbonyl chloride group can react with various nucleophiles, resulting in the formation of amides, esters, and other derivatives that exhibit biological activity. This reactivity allows for the modification of proteins and nucleic acids, influencing various biochemical pathways and cellular processes.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that derivatives synthesized from this compound had significant inhibitory effects on MDA-MB453 and MCF-7 breast cancer cell lines, with IC50 values reflecting their potency .

Compound Cell Line IC50 (µM)
This compound derivativeMDA-MB45329.1
This compound derivativeMCF-715.3

The structure-activity relationship (SAR) indicates that modifications to the indole ring can enhance anticancer efficacy, suggesting a promising avenue for further research in developing targeted therapies .

Antiviral Properties

In addition to anticancer activity, this compound has shown potential antiviral properties. Compounds derived from it have been investigated for their effectiveness against viruses such as Zika and dengue virus. The effectiveness is often measured through EC50 values, indicating the concentration required to achieve a half-maximal effect on viral replication.

Virus Compound EC50 (µM)
Zika VirusDerivative A2.4
Dengue VirusDerivative B1.4

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions using agents like thionyl chloride or oxalyl chloride under controlled conditions to prevent hydrolysis. This compound serves as an intermediate for synthesizing various indole derivatives that possess antimicrobial, anti-inflammatory, and anticancer activities .

Case Studies

Several case studies have demonstrated the biological activity of derivatives synthesized from this compound:

  • Anticancer Efficacy : A recent study analyzed a series of indole derivatives derived from this compound against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .
  • Antiviral Activity : Another investigation focused on the antiviral properties of derivatives against Zika virus, where specific modifications resulted in lower EC50 values compared to existing antiviral agents, indicating a potential for developing new antiviral therapies.

Properties

IUPAC Name

1-methylindole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVZDZPYGMCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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